molecular formula C8H6BrFN2 B1527767 5-Bromo-6-fluoro-3-methyl-1H-indazole CAS No. 864773-66-0

5-Bromo-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1527767
CAS No.: 864773-66-0
M. Wt: 229.05 g/mol
InChI Key: LAHMHTLOIHUMFQ-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 215.02 .

Scientific Research Applications

Ring Transformation

5-Bromo-6-fluoro-3-methyl-1H-indazole (BFMI) exhibits transformative properties in chemical reactions. For instance, the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-one into 5-halogenoindazoles under certain conditions demonstrates the compound's reactivity and potential in organic synthesis (Fujimura et al., 1984).

Antimicrobial Enzyme Inhibition

BFMI and related indazole compounds show potential in inhibiting lactoperoxidase (LPO), an enzyme with significant antimicrobial activity. This suggests a role for BFMI in studying and potentially enhancing immune system defenses (Köksal & Alım, 2018).

Synthesis of Novel Derivatives

The compound is used in the regiospecific synthesis of novel derivatives, showcasing its versatility in chemical synthesis and potential for creating new compounds with varied properties (Dandu et al., 2007).

Structural Studies

BFMI plays a role in structural studies, including X-ray diffraction and NMR spectroscopy. These studies help understand molecular and crystal structures, which is crucial in the development of new materials and pharmaceuticals (Cabildo et al., 2011).

Effect on Supramolecular Structure

Investigations into the effects of halogen substitution (like fluorine in BFMI) on the supramolecular structure of NH-indazoles have been conducted. This research is vital for understanding molecular interactions and designing new materials or drugs (Teichert et al., 2007).

Enzyme Inhibition and Antioxidant Activity

BFMI derivatives have been studied for their inhibitory effects on α-glucosidase activity and antioxidant potential. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Synthesis of Biologically Active Compounds

BFMI is used in the synthesis of biologically active compounds, including those with potential antibacterial properties. This illustrates its importance in drug discovery and development (Brahmeshwari et al., 2014).

Therapeutic Potential

The modification of BFMI, such as by fluorination, has been explored for its impact on pharmacological properties, including as potential therapeutic agents (Wasilewska et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

5-bromo-6-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHMHTLOIHUMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696185
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864773-66-0
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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